molecular formula C7H8FNO B13825073 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Cat. No.: B13825073
M. Wt: 141.14 g/mol
InChI Key: GETRYOJTMQEAIQ-UHFFFAOYSA-N
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Description

4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a fluorinated pyrrole derivative. Pyrroles are a class of heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde can be achieved through several methods. One common approach involves the direct fluorination of the pyrrole ring. This can be done using electrophilic fluorination agents such as xenon difluoride. The reaction typically requires carefully controlled conditions to prevent over-fluorination and polymerization of the pyrrole ring .

Industrial Production Methods

Industrial production of fluorinated pyrroles often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde imparts unique properties such as increased stability, enhanced reactivity, and improved bioactivity. These characteristics make it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

4-fluoro-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

InChI

InChI=1S/C7H8FNO/c1-4-6(3-10)9-5(2)7(4)8/h3,9H,1-2H3

InChI Key

GETRYOJTMQEAIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1F)C)C=O

Origin of Product

United States

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